5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide
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Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions like the Gewald and Paal–Knorr reactions mentioned above . The specific reactions that “5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide” can undergo would depend on its specific structure and the conditions under which it is reacted.
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide” would depend on its specific structure. In general, thiophene derivatives can exhibit a variety of properties and applications, as mentioned above .
Mechanism of Action
The mechanism of action of thiophene derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives are known to have anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Future Directions
The future directions for research on “5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide” would likely depend on its specific properties and potential applications. Thiophene derivatives in general are a topic of ongoing research due to their wide range of properties and applications .
Properties
IUPAC Name |
5-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S3/c13-10-1-2-11(18-10)19(15,16)14-8-12(4-5-12)9-3-6-17-7-9/h1-3,6-7,14H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXYMQAPCGOFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(S2)Br)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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